molecular formula C8H10N2 B088525 1,2,3,4-Tetrahydrophthalazine CAS No. 13152-89-1

1,2,3,4-Tetrahydrophthalazine

Cat. No. B088525
CAS RN: 13152-89-1
M. Wt: 134.18 g/mol
InChI Key: STIWEDICJHIFJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydrophthalazine derivatives can be approached through different methods. One notable method involves palladium-catalysed carbonylation of iodoarenes, utilizing carbon monoxide and various hydrazine derivatives as N-nucleophiles in a three-component palladium-catalysed cascade hydrazinocarbonylation. This method allows for the synthesis of tetrahydrophthalazin-1-one and tetrahydrophthalazin-1,4-dione derivatives in varying yields (Marosvölgyi-Haskó et al., 2011). Another approach is the regiocontrolled and stereoselective synthesis using radical cyclizations, which provides access to tetrahydrophthalazine derivatives with high yields and diastereoselectivities (Zhang et al., 2018).

Molecular Structure Analysis

Tetrahydrophthalazines exhibit diverse molecular structures depending on the substitutions at different positions of the heterocyclic ring. The structure can significantly influence the compound's reactivity and physical properties. For instance, the molecular structure of tetrahydrophthalazines is pivotal in determining their coordination chemistry and electron transfer phenomena in coordination complexes (Kaim, 2002).

Chemical Reactions and Properties

Tetrahydrophthalazine derivatives participate in various chemical reactions, including cycloadditions, which are central to constructing new compounds with complex structures. For example, [3 + 3] cycloaddition reactions involving azides and azaoxyallyl cations yield 1,2,3,4-tetrazines, showcasing the synthetic utility of tetrahydrophthalazine frameworks (Xu et al., 2018).

Scientific Research Applications

  • Pharmaceutical Research Applications : Tetrahydrophthalazine derivatives are significant in pharmaceutical research. A study by Zhang et al. (2018) developed a new approach for the regiocontrolled and stereoselective syntheses of these derivatives, demonstrating their versatility by converting them into various other compounds, potentially useful in pharmaceuticals (Zhang et al., 2018).

  • Synthesis of Derivatives via Palladium-Catalyzed Carbonylation : Marosvölgyi-Haskó et al. (2011) synthesized tetrahydrophthalazine derivatives using palladium-catalyzed carbonylation, indicating the compound's role in complex chemical syntheses (Marosvölgyi-Haskó et al., 2011).

  • Live Cell Imaging : Devaraj et al. (2008) applied tetrazine-based cycloadditions, which include tetrahydrophthalazine, for live cell labeling, demonstrating its potential in bioorthogonal chemistry and imaging (Devaraj et al., 2008).

  • Biological Evaluation for Anti-Bacterial Activity : Research by Kadhim et al. (2021) involved synthesizing derivatives of 1,2,3,4-tetrahydrophthalazine for potential anti-bacterial applications (Kadhim et al., 2021).

  • Energetic Materials Design : Zhong-xue (2012) discussed the use of 1,2,3,4-tetrazine derivatives, related to tetrahydrophthalazine, in designing high energy density materials, indicating its importance in materials science (Zhong-xue, 2012).

  • Anticonvulsant Agents : El-Helby et al. (2017) synthesized novel derivatives of 2,3-dihydrophthalazine-1,4-dione for evaluating their potential as anticonvulsant agents (El-Helby et al., 2017).

  • Corrosion Inhibition in Acidic Media : Elkadi et al. (2000) studied the use of a tetrazine derivative in inhibiting corrosion of mild steel, showcasing its application in corrosion science (Elkadi et al., 2000).

  • Aldose Reductase Inhibition for Diabetic Complications : Türkeş et al. (2022) evaluated N-substituted phthalazine sulfonamide derivatives as aldose reductase inhibitors, indicating its potential in treating diabetic complications (Türkeş et al., 2022).

Safety And Hazards

1,2,3,4-Tetrahydrophthalazine is a chemical compound that should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIWEDICJHIFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60789-87-9 (hydrochloride)
Record name 1,2,3,4-Tetrahydrophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30157096
Record name 1,2,3,4-Tetrahydrophthalazine
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrophthalazine

CAS RN

13152-89-1
Record name 1,2,3,4-Tetrahydrophthalazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydrophthalazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrophthalazine
Source EPA DSSTox
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Record name 1,2,3,4-tetrahydrophthalazine
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Synthesis routes and methods I

Procedure details

The following scheme illustrates the assembly of the 3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one scaffold by the convergent step which condenses intermediates 3 and 5. The resulting intermediate is then transformed into the final compound having the selected R unit.
Name
3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediates 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-dihydrophthalazine-2,3-dicarboxylic acid di-tert-butyl ester, 4, (1.0 g, 3 mmol) is dissolved in MeOH (20 mL) and SOCl2 (0.5 mL) added dropwise. After stirring at room temp for 72 hours, the solvent is removed in vacuo to afford 0.6 g of the desired product as white solid.
Name
1,4-dihydrophthalazine-2,3-dicarboxylic acid di-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydrophthalazine
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Reactant of Route 3
1,2,3,4-Tetrahydrophthalazine
Reactant of Route 4
1,2,3,4-Tetrahydrophthalazine
Reactant of Route 5
1,2,3,4-Tetrahydrophthalazine
Reactant of Route 6
1,2,3,4-Tetrahydrophthalazine

Citations

For This Compound
145
Citations
D Marosvölgyi-Haskó, A Petz, A Takács, L Kollár - Tetrahedron, 2011 - Elsevier
1,2,3,4-Tetrahydrophthalazin-1-one and 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives were synthesised in high (up to 85%) and low yields using 2-iodobenzyl bromide and 1,2-…
Number of citations: 34 www.sciencedirect.com
KK Wan, JH Yu, QF Yang, JQ Xu - European Journal of …, 2019 - Wiley Online Library
The simple hydrothermal self‐assembly of metal ions, 5,5′‐(4,5‐dicarboxy‐1,2‐phenylene)bis(oxy)diisophthalic acid (L1 ' ), and N 2 H 4 ·H 2 O at pH = 8 (adjusted by oxalic acid) …
P Praveen Kumar, Y Dathu Reddy… - … Chemistry Letters and …, 2014 - Taylor & Francis
Green synthesis of novel title compounds (6) has been developed from 3-(1,4-dioxo-3,4-dihydrophthalazin-(1H)-yl)-3-oxopropanenitrile (3) and indole-3-aldehyde (4) using …
Number of citations: 3 www.tandfonline.com
LA Carpino - Journal of the American Chemical Society, 1963 - ACS Publications
Synthesis and Oxidation of 2-Amino-2,3-dihydro-lH-benz[de]isoquinoline and 1,2,3,4-Tetra- hydronaphtho[l,8-de][l,2]diazepine and Page 1 2144 Louis A. Carpino Vol. amount of …
Number of citations: 70 pubs.acs.org
YR Mednis, R Valter, V Kampar, OY Neiland - Chemistry of Heterocyclic …, 1977 - Springer
The ring isomer of the corresponding acyl derivative — 5,9-dioxo-17a-hydroxy-9,10,11,16-17,17a-hexahydro-5H-dibenzo[d,e,h]phthalazino[2,3-a]cinnoline — was obtained by acylation …
Number of citations: 2 link.springer.com
C Türkeş, M Arslan, Y Demir, L Cocaj… - Journal of Molecular …, 2022 - Wiley Online Library
Aldose reductase (AR, AKR1B1; EC 1.1.1.21) is an aldo‐keto reductase that has been widely investigated as an enzyme crucially involved in the pathogenesis of several chronic …
Number of citations: 17 onlinelibrary.wiley.com
AA Evglevsky, IV Nesterova, SG Pavlenko - International Journal on …, 2018 - elibrary.ru
Results: In group 2 the different positive effects were shown: a) the clinical effects were expressed in decreasing of the frequency of acute respiratory viral infection, reducing the number …
Number of citations: 2 elibrary.ru
LМ Malanchuk, LО Krasnianska - Шпитальна хірургія. Журнал …, 2015 - irbis-nbuv.gov.ua
Materials and methods. The experiment on 50 white female rats was carried out. The scheme of the experimental model of endometreosis included autotransplantation of the left uterine …
Number of citations: 0 www.irbis-nbuv.gov.ua
HH Hatt, EFM Stephenson - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… Equimolecular quantities of dry, finely powdered 1 : 2 : 3 : 4-tetrahydrophthalazine hydrochloride (6.45 g.) and ww'-dibromoo-xylene (10 g.) were heated for 1 hour at 140-150" in the …
Number of citations: 4 pubs.rsc.org
AV Khromov, AM Abidov, AN Vorob'ev, S Lazar… - Advances in synthesis …, 2019 - elibrary.ru
It is known that the sodium salt of 5-Amino-1, 2, 3, 4-tetrahydrophthalazine-1, 4-dione is an immunomodulator, it has an anti-inflammatory effect, due to the effect on the regulation of the …
Number of citations: 0 elibrary.ru

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